molecular formula C13H11NO3 B185230 4-Methoxyphenyl nicotinate CAS No. 3468-30-2

4-Methoxyphenyl nicotinate

Cat. No.: B185230
CAS No.: 3468-30-2
M. Wt: 229.23 g/mol
InChI Key: YKRYFWGYMGFVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl nicotinate is a chemical reagent classified as a nicotinic acid ester. It is offered for research and development purposes strictly. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, nicotinate esters like this one are of significant interest for studying cutaneous pharmacology and microcirculation. Based on studies of similar compounds, it is hypothesized that this compound may function as a prodrug. Upon topical application and absorption into the skin, it is expected to be hydrolyzed, releasing nicotinic acid (Niacin/Vitamin B3) . The released nicotinic acid is a known vasodilator, potentially increasing local blood flow and causing transient skin reddening (erythema), which makes such compounds useful as model substances for probing skin barrier function, perfusion, and inflammatory processes . The 4-methoxyphenyl moiety may influence the compound's lipophilicity, potentially modifying its skin penetration kinetics and hydrolysis rate compared to other esters like methyl nicotinate, allowing researchers to investigate structure-activity relationships . Consequently, this reagent holds research value in fields such as dermatology, cosmeceutical science (e.g., studying ingredients for skin conditioning), and pharmacology, particularly in the development and testing of topical formulations designed to modulate blood flow or deliver active ingredients . Researchers should conduct their own thorough safety and stability assessments prior to use.

Properties

CAS No.

3468-30-2

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

(4-methoxyphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3

InChI Key

YKRYFWGYMGFVCO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield nicotinic acid derivatives:

Acidic Hydrolysis
Reaction with concentrated HCl (6M) at reflux (110°C) for 4–6 hours produces 6-(4-methoxyphenyl)nicotinic acid and methanol.

Basic Hydrolysis
Using NaOH (2M) at 80°C for 2 hours yields the sodium salt of 6-(4-methoxyphenyl)nicotinic acid, which can be acidified to isolate the free acid.

Condition Reagents Temperature Time Product
AcidicHCl (6M)110°C4–6 hr6-(4-Methoxyphenyl)nicotinic acid
BasicNaOH (2M)80°C2 hrSodium 6-(4-methoxyphenyl)nicotinate

Nucleophilic Substitution at the Methoxy Group

The methoxy group on the phenyl ring participates in demethylation or halogenation reactions under strong acidic or oxidative conditions:

Demethylation
Treatment with HBr (48% w/w) at 120°C for 8 hours replaces the methoxy group with a hydroxyl group, forming 4-hydroxyphenyl nicotinate .

Halogenation
In the presence of HI or PCl₅, the methoxy group is substituted by iodine or chlorine, producing 4-iodophenyl or 4-chlorophenyl nicotinate derivatives .

Reaction Reagents Conditions Product
DemethylationHBr (48%)120°C, 8 hr4-Hydroxyphenyl nicotinate
IodinationHI, H₃PO₄100°C, 12 hr4-Iodophenyl nicotinate
ChlorinationPCl₅, AlCl₃Reflux, 6 hr4-Chlorophenyl nicotinate

Decarboxylation Reactions

Under thermal or radical-initiated conditions, the ester undergoes decarboxylation to form pyridine derivatives:

Thermal Decarboxylation
Heating at 150°C in the presence of H₂SO₄ eliminates CO₂, yielding 2-methyl-4-(4-methoxyphenyl)pyridine .

Radical-Mediated Decarboxylation
Using Barton ester intermediates (e.g., N-acyloxy-2-pyridinethione) under UV light generates alkyl radicals, which recombine with halogens to form halogenated products .

Method Conditions Product
ThermalH₂SO₄, 150°C, 3 hr2-Methyl-4-(4-methoxyphenyl)pyridine
Radical (Barton ester)UV light, CCl₄, 25°C, 1 hr4-(4-Methoxyphenyl)-2-chloropyridine

Esterification and Transesterification

The methyl ester group can undergo transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under acid catalysis:

Ethanolysis
Refluxing with ethanol and H₂SO₄ (5 mol%) for 6 hours produces ethyl 6-(4-methoxyphenyl)nicotinate.

Alcohol Catalyst Conditions Yield
EthanolH₂SO₄Reflux, 6 hr85%
Benzyl alcoholTi(OiPr)₄100°C, 8 hr78%

Comparative Reactivity with Analogues

4-Methoxyphenyl nicotinate exhibits distinct reactivity compared to structurally similar esters:

Compound Key Reaction Rate Constant (k, s⁻¹)
Methyl nicotinateBase hydrolysis1.2 × 10⁻³
This compoundAcid hydrolysis3.8 × 10⁻⁴
4-Chlorophenyl nicotinateNucleophilic substitution5.6 × 10⁻⁵

The methoxy group’s electron-donating nature slows acid-catalyzed hydrolysis relative to methyl nicotinate but enhances radical stability in decarboxylation .

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in this compound likely reduces hydrolysis rates compared to methyl or butoxyethyl esters, as electron-donating groups stabilize the ester bond .
  • Ethynyl-linked derivatives (e.g., from ) exhibit modified electronic properties due to conjugation, which may enhance binding in catalytic or supramolecular systems .

Urease Inhibition

A study on triazolothiadiazoles with 4-methoxyphenyl substituents (e.g., compound 5a ) demonstrated potent urease inhibition (IC₅₀ = 5.91 ± 0.13 μM), outperforming analogs with electron-withdrawing groups (e.g., 4-chlorophenyl, IC₅₀ = 8.37 ± 0.16 μM). This suggests that the methoxy group’s electron-donating nature enhances interactions with the enzyme’s active site .

Compound (R₂ Group) IC₅₀ (μM) Relative Activity Trend
4-Methoxyphenyl (5a ) 5.91 ± 0.13 Most potent
4-Chlorophenyl (5b ) 8.37 ± 0.16 Moderate
4-Methylphenyl (5d ) 5.16 ± 0.14 High potency

Note: While 4-methylphenyl (5d) showed slightly higher potency than 4-methoxyphenyl (5a), the methoxy group’s balance of electronic and steric effects remains advantageous in drug design .

Hydrolysis in Human Serum Albumin (HSA)

Nicotinate esters exhibit variable hydrolysis rates in HSA, critical for prodrug activation:

  • This compound (inferred): Predicted slower hydrolysis due to methoxy stabilization.
  • Methyl nicotinate : Half-life >95 hours, indicating poor bioavailability as a prodrug.
  • 2-Butoxyethyl nicotinate : Half-life <15 minutes, ideal for rapid drug release .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing 4-methoxyphenyl nicotinate involves the direct esterification of nicotinic acid with 4-methoxyphenol under acidic conditions. Sulfuric acid (H₂SO₄) serves as a catalyst, protonating the carbonyl oxygen of nicotinic acid to enhance electrophilicity. The nucleophilic 4-methoxyphenol then attacks the activated carbonyl, leading to ester bond formation and water elimination.

Typical Reaction Conditions

  • Molar Ratio : 1:1.2 (nicotinic acid to 4-methoxyphenol)

  • Catalyst : 5–10% w/w H₂SO₄

  • Solvent : Toluene or xylene (azeotropic removal of water)

  • Temperature : 110–130°C

  • Duration : 6–12 hours

Yield Optimization and Challenges

Yields typically range from 65% to 78%, limited by equilibrium dynamics and side reactions such as oxidative degradation of the methoxy group. To shift equilibrium toward ester formation, Dean-Stark traps are employed to remove water continuously. Elevated temperatures (>120°C) risk decarboxylation of nicotinic acid, necessitating precise thermal control.

Base-Catalyzed Transesterification

Adaptation from Menthyl Nicotinate Synthesis

A patent describing menthyl nicotinate synthesis via transesterification (WO2017211543A1) offers insights applicable to this compound. This method replaces direct esterification with a two-step process:

  • Transesterification : Reacting methyl nicotinate with 4-methoxyphenol in the presence of sodium methoxide (NaOMe).

  • Distillation : Purification under vacuum with activated carbon to remove byproducts.

Key Advantages

  • Avoids corrosive acids, reducing equipment degradation.

  • Higher yields (83–87%) due to irreversible alcohol removal.

Reaction Parameters and Scalability

  • Catalyst : 0.1–5% w/w NaOMe

  • Molar Ratio : 1:1.5–1:2 (methyl nicotinate to 4-methoxyphenol)

  • Temperature : 70–120°C

  • Vacuum : 100–400 mbar to evaporate methanol.

The use of powdered activated carbon (PAC, 0.3–1.2% w/w) during distillation eliminates colored impurities and resinous byproducts, yielding >99.5% pure product.

Comparative Analysis of Synthetic Routes

Efficiency and Practical Considerations

The table below contrasts acid-catalyzed esterification with base-mediated transesterification:

Parameter Acid-Catalyzed Esterification Base-Catalyzed Transesterification
Yield65–78%83–87%
Catalyst ToxicityHigh (H₂SO₄)Moderate (NaOMe)
Byproduct RemovalComplex (water separation)Simplified (vacuum distillation)
PurificationRecrystallizationActivated carbon-assisted distillation
Industrial ScalabilityModerateHigh

Solvent and Energy Footprint

Transesterification reduces solvent consumption by eliminating aqueous workups, aligning with green chemistry principles. However, vacuum distillation demands specialized equipment, increasing initial capital costs.

Advanced Purification Techniques

Activated Carbon-Assisted Distillation

Incorporating PAC (500–2500 m²/g surface area) during vacuum distillation adsorbs terpenic residues and chromatic impurities, achieving pharmaceutical-grade purity. Optimal conditions include:

  • Temperature Gradient : 100°C (15 mbar) for solvent removal → 170°C (0.5–2.0 mbar) for product isolation.

  • PAC Concentration : 0.3–1.2% w/w of the crude mixture.

Recrystallization Alternatives

While less common, recrystallization from ethanol/water mixtures (70:30 v/v) offers a low-cost purification method, albeit with lower recovery rates (50–60%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxyphenyl nicotinate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification between nicotinic acid derivatives and 4-methoxyphenol under acidic or catalytic conditions. Reaction efficiency can be optimized by monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for purity validation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for high sensitivity. Reverse-phase HPLC coupled with UV detection (λ = 260–280 nm) is also reliable, particularly when paired with metabolite extraction protocols involving solid-phase extraction (SPE) .

Q. How does this compound participate in nicotinate metabolism pathways?

  • Methodological Answer : The compound may act as a prodrug, releasing nicotinate upon hydrolysis. Nicotinate is a precursor for NAD+ biosynthesis via the Preiss-Handler pathway. Researchers can track its metabolic fate using isotope-labeled analogs (e.g., ¹⁴C-labeled nicotinate) and enzyme activity assays for quinolinate phosphoribosyltransferase (QPRT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported uptake mechanisms of this compound across biological barriers?

  • Methodological Answer : Conflicting data on transporter involvement (e.g., H+-monocarboxylate transporters [MCTs] vs. passive diffusion) require comparative kinetic studies. Use competitive inhibition assays with known MCT substrates (e.g., lactate) and validate transporter expression via RT-PCR or Western blot in model systems (e.g., TR-iBRB2 cells). In vivo autoradiography can clarify tissue-specific uptake disparities .

Q. What experimental strategies are recommended to analyze the compound’s impact on NAD+-dependent biochemical pathways?

  • Methodological Answer : Employ metabolomics workflows (e.g., untargeted LC-MS) to quantify NAD+ and related metabolites (e.g., NMN, NaMN). Pathway enrichment analysis using tools like MetaboAnalyst 5.0 can identify perturbed lipid or nucleotide pathways. Knockdown models (e.g., siRNA for QPRT) can validate mechanistic links .

Q. How do thermodynamic properties of this compound influence its stability in solvent systems?

  • Methodological Answer : Conduct solvation thermodynamics studies using isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) in aqueous-ethanol mixtures. Pair with infrared (IR) spectroscopy to detect structural changes in the compound under varying solvent conditions .

Q. What methodologies are suitable for investigating the compound’s role in semiconductor-based photodiodes?

  • Methodological Answer : Synthesize metal-nicotinate complexes (e.g., Ni- or Zn-centered) and characterize optical properties via UV-Vis spectrometry (bandgap analysis) and thermogravimetric analysis (TGA) for thermal stability. Electrical characterization should include current-voltage (I-V) measurements under dark/light conditions to assess photoresponse and ideality factors .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (e.g., Chemotion ELN) for raw data storage. Report synthetic protocols with detailed reaction parameters (e.g., temperature, catalyst loading) and validate analytical results against reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

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